Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide, followed by cyclization to form the benzothiazole ring. The carboxylate group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzothiazole: A related compound with similar structural features but lacking the carboxylate group.
2-Methylsulfanyl-1,3-benzothiazole: Another similar compound with slight variations in its substituents.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications .
Biological Activity
Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate is a compound belonging to the benzo[d]thiazole family, which has garnered interest due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole core with a methylthio group and a carboxylate ester. The basic structure can be represented as follows:
This structure contributes to its chemical reactivity and biological interactions.
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds in the benzothiazole class often inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in the synthesis of inflammatory mediators .
- Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the methylthio group enhances their lipophilicity, facilitating cellular uptake and subsequent antimicrobial action .
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Activity Type | Mechanism | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Inhibition of COX and LOX | |
Antioxidant | Scavenging free radicals |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The compound was shown to activate caspase-3 and caspase-9 pathways, indicating its role in programmed cell death mechanisms .
- Anti-inflammatory Activity : Research highlighted the compound's ability to reduce inflammation in animal models by downregulating pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
Properties
Molecular Formula |
C10H9NO2S2 |
---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
methyl 2-methylsulfanyl-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO2S2/c1-13-9(12)6-3-4-7-8(5-6)15-10(11-7)14-2/h3-5H,1-2H3 |
InChI Key |
LRSCFIQLVGBWEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)SC |
Origin of Product |
United States |
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